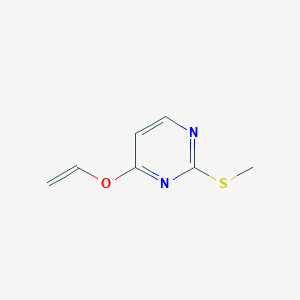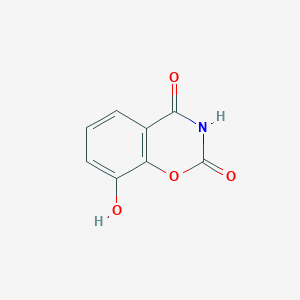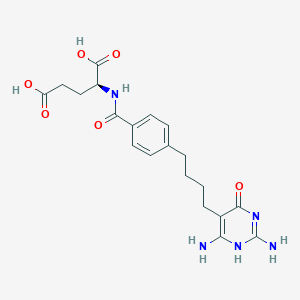
Dideazaacyclotetrahydrofolic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dideazaacyclotetrahydrofolic acid (DDATHF) is a synthetic analog of the natural form of folic acid, which is essential for DNA synthesis and cell growth. DDATHF has been the subject of extensive scientific research due to its potential for use in cancer treatment.
Wirkmechanismus
Dideazaacyclotetrahydrofolic acid inhibits DHFR by binding to the enzyme's active site. This prevents the enzyme from converting dihydrofolic acid to tetrahydrofolic acid, which is required for thymidylate synthesis. As a result, cancer cells cannot replicate their DNA and eventually die.
Biochemical and Physiological Effects
Dideazaacyclotetrahydrofolic acid has been shown to have minimal toxicity in normal cells and tissues. This is because normal cells can use folate from the diet to bypass the inhibition of DHFR by Dideazaacyclotetrahydrofolic acid. However, cancer cells have a higher demand for folate and are more sensitive to Dideazaacyclotetrahydrofolic acid. Dideazaacyclotetrahydrofolic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Dideazaacyclotetrahydrofolic acid has several advantages for lab experiments. It is stable and can be stored for long periods of time. It is also water-soluble, which makes it easy to administer to cells in culture. However, Dideazaacyclotetrahydrofolic acid has some limitations. It is not effective against all types of cancer cells, and its efficacy can be affected by the presence of other drugs.
Zukünftige Richtungen
Future research on Dideazaacyclotetrahydrofolic acid could focus on its combination with other drugs to increase its efficacy. Dideazaacyclotetrahydrofolic acid could also be modified to improve its pharmacokinetic properties, such as its absorption and distribution in the body. Additionally, the use of Dideazaacyclotetrahydrofolic acid in combination with immunotherapy could be explored to enhance the immune response against cancer cells.
Conclusion
Dideazaacyclotetrahydrofolic acid is a synthetic analog of folic acid that has shown promise in cancer treatment. Its mechanism of action involves the inhibition of DHFR, which prevents cancer cells from dividing and growing. Dideazaacyclotetrahydrofolic acid has minimal toxicity in normal cells and tissues and has several advantages for lab experiments. Future research on Dideazaacyclotetrahydrofolic acid could lead to the development of more effective cancer therapies.
Synthesemethoden
Dideazaacyclotetrahydrofolic acid is synthesized through a multi-step process that involves the reduction of folic acid to dihydrofolic acid, followed by the deaza ring formation and the reduction of the remaining carbonyl group. The final product is purified through column chromatography. The synthesis method of Dideazaacyclotetrahydrofolic acid has been optimized to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
Dideazaacyclotetrahydrofolic acid has been extensively studied for its potential use in cancer treatment. Dideazaacyclotetrahydrofolic acid inhibits the activity of dihydrofolate reductase (DHFR), an enzyme that is essential for the synthesis of thymidylate, a precursor for DNA synthesis. By inhibiting DHFR, Dideazaacyclotetrahydrofolic acid prevents cancer cells from dividing and growing. Dideazaacyclotetrahydrofolic acid has been shown to be effective against various types of cancer cells, including breast, lung, and colon cancer cells.
Eigenschaften
CAS-Nummer |
124656-55-9 |
|---|---|
Produktname |
Dideazaacyclotetrahydrofolic acid |
Molekularformel |
C20H25N5O6 |
Molekulargewicht |
431.4 g/mol |
IUPAC-Name |
(2S)-2-[[4-[4-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)butyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H25N5O6/c21-16-13(18(29)25-20(22)24-16)4-2-1-3-11-5-7-12(8-6-11)17(28)23-14(19(30)31)9-10-15(26)27/h5-8,14H,1-4,9-10H2,(H,23,28)(H,26,27)(H,30,31)(H5,21,22,24,25,29)/t14-/m0/s1 |
InChI-Schlüssel |
LNUHUIPUTGDPDG-AWEZNQCLSA-N |
Isomerische SMILES |
C1=CC(=CC=C1CCCCC2=C(NC(=NC2=O)N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
C1=CC(=CC=C1CCCCC2=C(N=C(NC2=O)N)N)C(=O)NC(CCC(=O)O)C(=O)O |
Kanonische SMILES |
C1=CC(=CC=C1CCCCC2=C(NC(=NC2=O)N)N)C(=O)NC(CCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



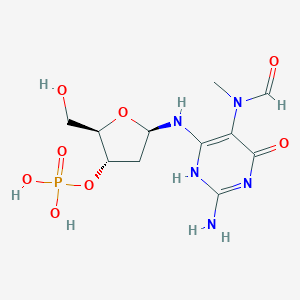
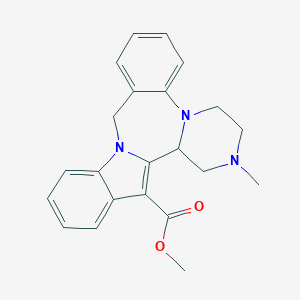
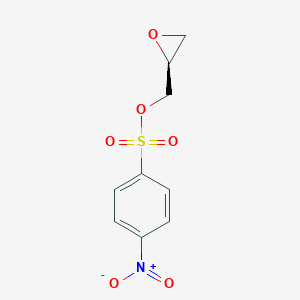
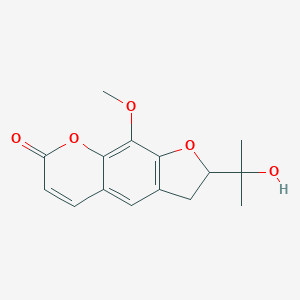
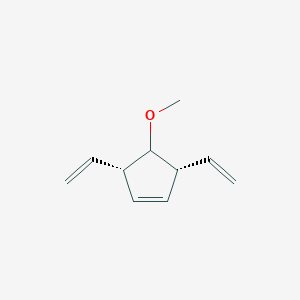
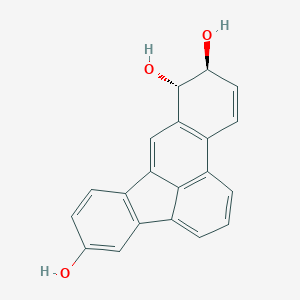
![4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene](/img/structure/B37927.png)
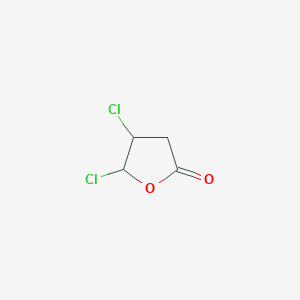
![3,6-Dioxabicyclo[3.1.0]hexane, 1-methyl-2-methylene-](/img/structure/B37935.png)
![7-[4-(Diethylamino)-2-methylphenyl]-7-(1-ethyl-2-methylindol-3-yl)furo[3,4-b]pyridin-5-one](/img/structure/B37937.png)
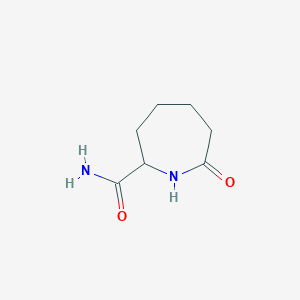
![2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B37940.png)
